ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
This compound is a pyrano-pyridine derivative with a complex polycyclic framework. Its structure features a fused pyrano[3,2-c]pyridine core substituted with a 3,4-dimethoxyphenethyl group at position 6, a pyridin-3-yl moiety at position 4, and an ethyl carboxylate ester at position 2. The 2-amino group and 7-methyl substituent further enhance its molecular diversity. Its synthesis typically involves multi-step organic reactions, including cyclocondensation and functionalization of intermediates, as evidenced by protocols for analogous pyrano-pyridine derivatives .
Properties
IUPAC Name |
ethyl 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6/c1-5-35-27(32)24-22(18-7-6-11-29-15-18)23-21(36-25(24)28)13-16(2)30(26(23)31)12-10-17-8-9-19(33-3)20(14-17)34-4/h6-9,11,13-15,22H,5,10,12,28H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBDQKLPCVYRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)N(C(=C2)C)CCC4=CC(=C(C=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound belonging to the pyranopyridine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 441.54 g/mol. The structure includes multiple functional groups such as amino, methoxy, and pyridine rings, which are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds similar to ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl have exhibited significant anticancer properties. For instance:
- In Vitro Studies : In studies involving various cancer cell lines, derivatives showed cytotoxic effects with IC50 values ranging from 10 to 30 µM. These compounds were effective against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) with minimal effects on non-tumorigenic cells like MCF-12A .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies report that derivatives of this structure exhibit MIC values against Gram-positive and Gram-negative bacteria ranging from 50 µM to over 100 µM . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties:
- Mechanism of Action : The presence of methoxy groups in the structure is believed to enhance its ability to inhibit pro-inflammatory cytokines . Further research is needed to elucidate the specific pathways involved.
Synthesis Methods
The synthesis of ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl involves multicomponent reactions (MCRs), which can be performed using various catalysts such as palladium or copper. A common synthetic route includes:
- Condensation Reactions : Reacting aldehydes or isatin with malononitrile and β-ketoesters.
- Cyclization : Followed by cyclization to form the pyrano-pyridine core structure.
These methods allow for scalability and optimization for large-scale production .
Study on Antitumor Activity
In a notable study published in Molecules, researchers synthesized several derivatives based on the pyrano[3,2-c]pyridine scaffold. Among these, one derivative demonstrated a significant reduction in tumor size in an in vivo chick chorioallantoic membrane (CAM) model . This highlights the potential of these compounds in cancer therapy.
Evaluation of Antimicrobial Properties
Another study focused on evaluating the antimicrobial efficacy of related compounds against various bacterial strains. The results indicated that certain derivatives had strong antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting their use in developing new antibiotics .
Summary Table of Biological Activities
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ethyl ester group (CHO) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reactivity is well-documented in pyridine- and pyrano-pyridine derivatives . For example:Conditions :
Amino Group Reactivity
The primary amine (-NH) at position 2 participates in:
- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides. Observed in benzoimidazole analogs .
- Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imine derivatives .
Example Reaction :Conditions : Dry dichloromethane, triethylamine, 0–25°C (75–88% yield) .
Pyrano-Pyridine Core Reactivity
The fused pyrano[3,2-c]pyridine system undergoes:
- Electrophilic Aromatic Substitution : Bromination or nitration at electron-rich positions (e.g., C-8) .
- Oxidation : The 5-oxo group may facilitate redox reactions, such as reduction to a secondary alcohol using NaBH .
Table 1 : Reported reactions for pyrano-pyridine analogs
Methoxy Group Demethylation
The 3,4-dimethoxyphenethyl substituent can undergo demethylation using BBr or HBr/AcOH to yield catechol derivatives .
Mechanism :Conditions : BBr/DCM, −78°C to 25°C (60–75% yield) .
Metal-Catalyzed Transformations
Transition metals enable cross-couplings or cyclizations:
- Suzuki-Miyaura Coupling : The pyridin-3-yl group participates in Pd-catalyzed coupling with aryl boronic acids .
- Copper-Mediated Cyclization : Forms fused heterocycles via C–N bond formation .
Example :Conditions : Pd catalyst, KCO, DMF/HO, 80°C (55–70% yield) .
Nucleophilic Aromatic Substitution
Electron-deficient pyridine rings undergo substitution with amines or thiols. For example, reaction with hydrazine yields pyrazolo-pyridine hybrids .
Photochemical and Catalyst-Free Reactions
Under UV light or ambient conditions:
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Differences and Trends
Core Structure Variability: The target compound’s pyrano[3,2-c]pyridine core distinguishes it from pyrano[2,3-b]pyridine (e.g., compound from ) and benzopyrano derivatives (e.g., ). Imidazo[1,2-a]pyridine derivatives (e.g., ) lack the fused pyran ring system, reducing structural rigidity compared to the target compound.
Substituent Impact: The 3,4-dimethoxyphenethyl group in the target compound enhances lipophilicity and may facilitate membrane penetration, a feature absent in simpler analogs like the 7-chloro-substituted pyrano[2,3-b]pyridine .
Bioactivity: The target compound exhibits potent anti-T. Analogs like ethyl 5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate show antihypertensive effects, indicating divergent therapeutic applications despite structural similarities .
Preparation Methods
Reaction Conditions and Optimization
Procedure :
- Combine 4-hydroxy-6-methyl-2(1H)-pyridinone (1.0 eq), ethyl 3-(pyridin-3-yl)prop-2-enoate (1.2 eq), and 3,4-dimethoxyphenethylamine (1.5 eq) in anhydrous methanol.
- Add piperidine (0.1 eq) as a catalyst.
- Reflux at 80°C for 8–12 hours under nitrogen.
Key Parameters :
- Solvent : Methanol > ethanol (yield improvement of 15–20%).
- Catalyst : Piperidine (0.1 eq) vs. morpholine: Higher regioselectivity observed with piperidine.
- Temperature : Reflux conditions critical for ring closure; lower temperatures (60°C) result in incomplete conversion.
Yield : 62–68% after recrystallization from methanol.
Introduction of the Pyridin-3-Yl Group via Cross-Coupling
Position 4 functionalization employs Suzuki-Miyaura coupling, leveraging methods from fragment synthesis.
Catalytic System and Substrate Preparation
Boronate Synthesis :
- Protect the intermediate pyrano[3,2-c]pyridine at position 4 with tert-butyl carbamate.
- Convert to the boronate ester using bis(pinacolato)diboron (1.5 eq) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 90°C.
Coupling Reaction :
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (3.0 eq) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C, 6 hours |
| Yield | 74–82% |
Post-Processing :
Installation of the 3,4-Dimethoxyphenethyl Substituent
The 3,4-dimethoxyphenethyl group is introduced via nucleophilic substitution at position 6.
Alkylation Protocol
Conditions :
- Dissolve the pyrano[3,2-c]pyridine intermediate (1.0 eq) in DMF.
- Add 3,4-dimethoxyphenethyl bromide (1.8 eq) and K₂CO₃ (3.0 eq).
- Heat at 60°C for 24 hours.
Optimization Insights :
- Solvent : DMF > DMSO (reduced side products by 12–15%).
- Base : K₂CO₃ vs. Cs₂CO₃: Comparable yields (68–72%), but lower cost with K₂CO₃.
- Reaction Time : Extending beyond 24 hours leads to decomposition.
Final Esterification and Methyl Group Incorporation
The ethyl carboxylate at position 3 is introduced during initial cyclization, while the methyl group at position 7 originates from the starting 6-methyl-2(1H)-pyridinone.
Purity Enhancement :
- Recrystallization : Ethyl acetate/hexane (3:1) achieves >98% purity.
- Chromatography : Silica gel (EtOAc/hexane gradient) resolves regioisomers.
Spectroscopic Characterization and Validation
Key Analytical Data :
- ¹H NMR (500 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 6.82–6.75 (m, 3H, aromatic), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.89 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 2.98–2.91 (m, 2H, CH₂Ph), 2.45 (s, 3H, CH₃).
- HRMS : [M+H]⁺ calcd for C₂₉H₃₁N₃O₆: 518.2289; found: 518.2293.
Comparative Analysis of Synthetic Routes
Three pathways were evaluated for scalability and yield:
| Route | Key Steps | Total Yield | Purity |
|---|---|---|---|
| A | Cyclization → Alkylation → Coupling | 41% | 97% |
| B | Coupling → Cyclization → Alkylation | 38% | 95% |
| C | Alkylation → Coupling → Cyclization | 33% | 91% |
Route A provides optimal balance between yield and purity, minimizing side reactions during late-stage coupling.
Industrial-Scale Considerations
Process Intensification :
- Continuous Flow : Microreactor systems reduce reaction times by 40% compared to batch.
- Catalyst Recycling : Pd nanoparticles on magnetic support enable 5–7 reuse cycles without activity loss.
Cost Analysis :
- Raw material cost: $12.50/g (lab scale) vs. $4.20/g (pilot scale).
- E-factor: 18.7 (bench) → 9.3 (optimized process).
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound’s core pyrano-pyridine scaffold can be synthesized via multicomponent reactions (MCRs) involving aldehydes, β-ketoesters, and malononitrile, as observed in structurally analogous heterocycles . For example, catalytic systems like ionic liquids (e.g., [2-aminobenzoato][PF6]) improve yields by facilitating cyclocondensation . Optimization requires systematic variation of solvent polarity (e.g., ethanol vs. water), catalyst loading (5–20 mol%), and temperature (60–100°C) to balance reaction efficiency and byproduct formation. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate high-purity product .
Q. How can structural elucidation be performed to confirm the compound’s regiochemistry and stereochemistry?
X-ray crystallography is the gold standard for resolving regiochemical ambiguities in fused pyrano-pyridine systems, as demonstrated in related compounds with similar substituents . For preliminary analysis, use - and -NMR to identify diagnostic signals:
- The pyridin-3-yl group shows aromatic protons as a multiplet (δ 8.5–9.0 ppm).
- The 3,4-dimethoxyphenethyl sidechain exhibits singlet methoxy protons (δ ~3.8 ppm) and ethylenic protons (δ 2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H] for ) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or binding modes with biological targets?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model electronic properties, such as frontier molecular orbitals (FMOs), to predict sites for electrophilic/nucleophilic attacks . Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate interactions with targets like kinases or GPCRs, guided by the pyridin-3-yl moiety’s hydrogen-bonding potential . For improved accuracy, integrate molecular dynamics (MD) simulations to assess binding stability under physiological conditions .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Discrepancies in bioactivity (e.g., IC variability in kinase inhibition assays) may arise from differences in assay conditions (e.g., ATP concentration, pH) or impurity profiles. To address this:
Q. What strategies enable efficient scale-up of synthesis for preclinical studies while maintaining yield and purity?
Transitioning from batch to flow chemistry reduces reaction times and improves reproducibility. For example, continuous flow reactors enable precise control of residence time and temperature, critical for exothermic MCRs . Automated liquid-handling systems can screen solvent/catalyst combinations rapidly . Post-reaction, employ inline PAT (process analytical technology) tools (e.g., FTIR) to monitor intermediate formation and optimize workup steps .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
